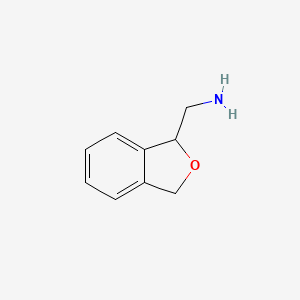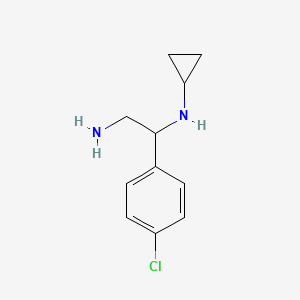
3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, a piperazine moiety, and a prop-2-yn-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dione with elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a starting material.
Attachment of the Prop-2-yn-1-amine Group: This step involves the coupling of the thiophene derivative with propargylamine under suitable conditions, such as the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine moiety or the alkyne group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives and alkanes.
Substitution: Halogenated thiophenes and azide derivatives.
Aplicaciones Científicas De Investigación
3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions. The prop-2-yn-1-amine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)aniline
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
Uniqueness
3-(5-((4-Methylpiperazin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, a piperazine moiety, and a prop-2-yn-1-amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C13H19N3S |
|---|---|
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
3-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H19N3S/c1-15-5-7-16(8-6-15)10-13-9-12(11-17-13)3-2-4-14/h9,11H,4-8,10,14H2,1H3 |
Clave InChI |
BBGSPDGOYNOHRW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC(=CS2)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)

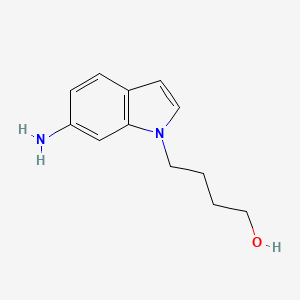
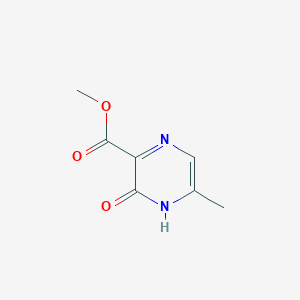
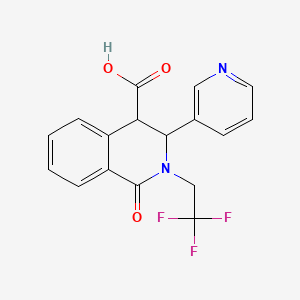
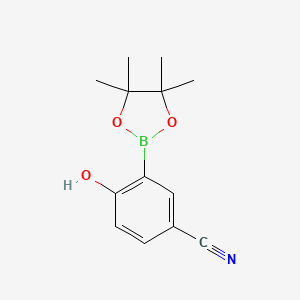
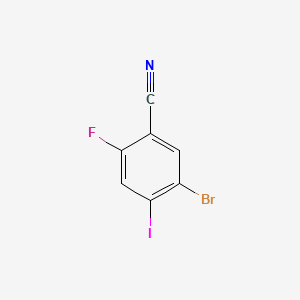
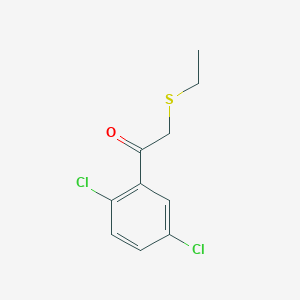
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
